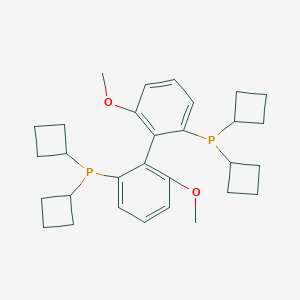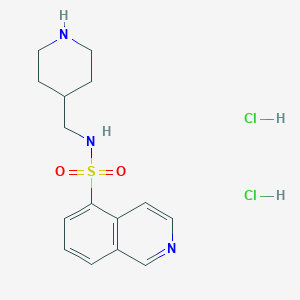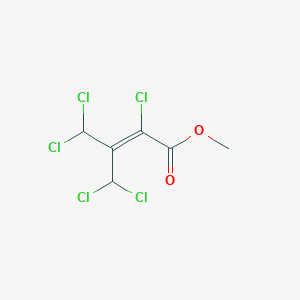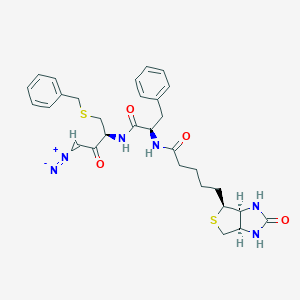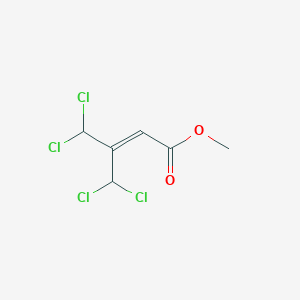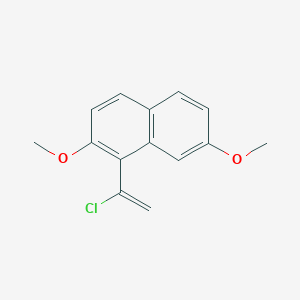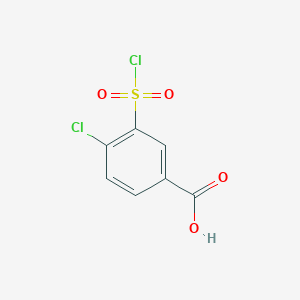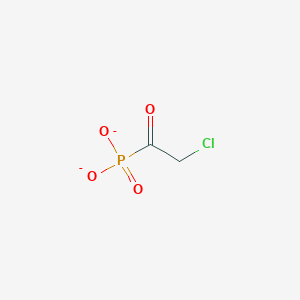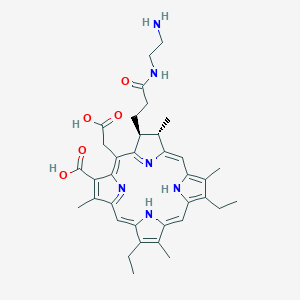
meso-Chlorin e(6) monoethylene diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso-Chlorin e(6) monoethylene diamine is a photosensitizer that has been widely used in photodynamic therapy (PDT) for the treatment of various cancers. It is a synthetic compound that is derived from chlorophyll, which is a natural photosensitizer found in plants. Meso-Chlorin e(6) monoethylene diamine has been extensively studied for its potential in cancer treatment due to its ability to generate reactive oxygen species (ROS) upon exposure to light.
Mécanisme D'action
Meso-Chlorin e(6) monoethylene diamine works by generating ROS upon exposure to light. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. The ROS generated by meso-Chlorin e(6) monoethylene diamine can cause damage to cancer cells, leading to their destruction. In addition, meso-Chlorin e(6) monoethylene diamine can also induce apoptosis, which is a form of programmed cell death.
Effets Biochimiques Et Physiologiques
Meso-Chlorin e(6) monoethylene diamine has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress, which can lead to the destruction of cancer cells. In addition, meso-Chlorin e(6) monoethylene diamine can also induce inflammation, which can help to stimulate the immune system. Meso-Chlorin e(6) monoethylene diamine has also been shown to have anti-angiogenic properties, which can help to prevent the growth of blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Meso-Chlorin e(6) monoethylene diamine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. In addition, meso-Chlorin e(6) monoethylene diamine has a high absorption rate in the red region of the electromagnetic spectrum, which makes it an ideal photosensitizer for meso-Chlorin e(6) monoethylene diamine. However, meso-Chlorin e(6) monoethylene diamine has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to formulate for use in vivo. In addition, meso-Chlorin e(6) monoethylene diamine can also cause skin photosensitivity, which can limit its use in some patients.
Orientations Futures
There are several future directions for research on meso-Chlorin e(6) monoethylene diamine. One area of research is the development of new formulations that can improve the solubility of meso-Chlorin e(6) monoethylene diamine. Another area of research is the development of new meso-Chlorin e(6) monoethylene diamine protocols that can improve the efficacy of meso-Chlorin e(6) monoethylene diamine. In addition, there is a need for more studies on the safety of meso-Chlorin e(6) monoethylene diamine, particularly in terms of skin photosensitivity. Finally, there is a need for more studies on the potential of meso-Chlorin e(6) monoethylene diamine in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
Meso-Chlorin e(6) monoethylene diamine can be synthesized through a multistep process that involves the modification of chlorophyll. The first step involves the extraction of chlorophyll from plants, followed by the conversion of chlorophyll to chlorin e(6). Chlorin e(6) is then modified by the addition of monoethylene diamine to yield meso-Chlorin e(6) monoethylene diamine. The final product is purified using chromatography techniques to obtain a high purity compound.
Applications De Recherche Scientifique
Meso-Chlorin e(6) monoethylene diamine has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and skin cancer. In addition, meso-Chlorin e(6) monoethylene diamine has been used in the treatment of other diseases such as psoriasis, acne, and viral infections.
Propriétés
Numéro CAS |
147740-90-7 |
|---|---|
Nom du produit |
meso-Chlorin e(6) monoethylene diamine |
Formule moléculaire |
C36H44N6O5 |
Poids moléculaire |
640.8 g/mol |
Nom IUPAC |
(17S,18S)-18-[3-(2-aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/t19-,23-/m0/s1 |
Clé InChI |
MMRWZOAXVYLIMG-CVDCTZTESA-N |
SMILES isomérique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
Synonymes |
Mce(6) Mce(6) disodium salt Mce6 cpd meso-chlorin e(6) monoethylene diamine meso-chlorin e(6) monoethylene diamine, disodium salt meso-chlorin e6 monoethylenediamine mesochlorin e6 monoethylenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



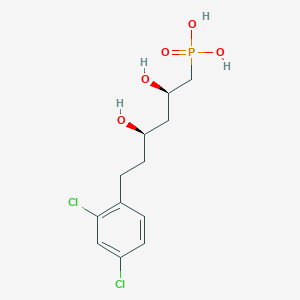
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
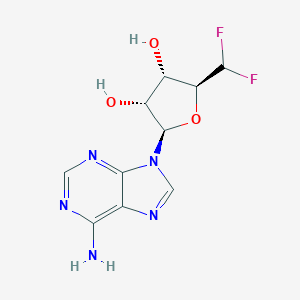
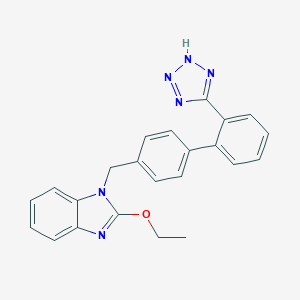
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
